molecular formula C9H19NO B1418081 2-(2-Methylpiperidin-1-YL)propan-1-OL CAS No. 33742-65-3

2-(2-Methylpiperidin-1-YL)propan-1-OL

Cat. No. B1418081
CAS RN: 33742-65-3
M. Wt: 157.25 g/mol
InChI Key: UCTLHKSQISSPFT-UHFFFAOYSA-N
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Description

2-(2-Methylpiperidin-1-YL)propan-1-OL is a chemical compound with the molecular formula C9H19NO . It has a molecular weight of 157.25 .


Physical And Chemical Properties Analysis

2-(2-Methylpiperidin-1-YL)propan-1-OL has a molecular weight of 157.25 . The density is 1.306g/cm3 and the boiling point is 315.7ºC at 760 mmHg .

Scientific Research Applications

  • Synthesis and Application in Medicinal Chemistry :

    • The compound has been used in the synthesis of various pharmacologically active substances. For instance, it has been employed in the preparation of serotonin receptor antagonists, such as LY333068, showing its relevance in neurological research (Czeskis, 1998).
    • It has also been involved in the synthesis of Src kinase inhibitors, demonstrating potential in cancer therapy. A derivative, 3-N-methyl-N-phenylamino-1-(pyrrolidin-1-yl)propan-2-ol, exhibited significant inhibitory potency, suggesting its role in breast carcinoma treatment (Sharma et al., 2010).
  • Catalysis and Chemical Transformations :

    • 1-Chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol, a related compound, has been used in the synthesis of phosphinite ligands for catalysis. These compounds have shown efficiency in the transfer hydrogenation of ketones, highlighting their utility in chemical synthesis (Aydemir et al., 2014).
  • Electrochemical Applications :

    • The compound has been involved in the synthesis of transition metal complexes with applications in electrochemistry. For example, its use in the synthesis of xanthate complexes of Co(II), Ni(II), and Cu(I) has been noted, which are significant in cyclic voltammetry (Görgülü et al., 2009).
  • Materials Science and Corrosion Inhibition :

    • Tertiary amines derived from 1,3-di-amino-propan-2-ol, such as DMP and DEAP, have been synthesized and shown to inhibit carbon steel corrosion. This indicates its potential application in materials science and industrial corrosion prevention (Gao et al., 2007).
  • Environmental and Analytical Chemistry :

    • The compound has been studied in adsorption and decomposition processes on carbon and carbon-supported catalysts, showing its relevance in environmental research and analysis (Zawadzki et al., 2001).
  • Antifungal Research :

    • Derivatives of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol have shown high activity against Candida strains, indicating its importance in the development of new antifungal agents (Zambrano-Huerta et al., 2019).

properties

IUPAC Name

2-(2-methylpiperidin-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8-5-3-4-6-10(8)9(2)7-11/h8-9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTLHKSQISSPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660760
Record name 2-(2-Methylpiperidin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylpiperidin-1-YL)propan-1-OL

CAS RN

33742-65-3
Record name 2-(2-Methylpiperidin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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